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Compound of Interest

Compound Name: Ethyltrimethylammonium bromide

Cat. No.: B031202 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals overcome PCR

inhibition following CTAB-based DNA extraction from plant tissues.

Frequently Asked Questions (FAQs)
Q1: What is CTAB, and why is it used for plant DNA extraction?

A1: CTAB (Cetyltrimethylammonium Bromide) is a cationic detergent that is a primary

component in DNA extraction buffers, especially for plant and fungal samples.[1] It is highly

effective at lysing cell membranes and separating DNA from common PCR inhibitors like

polysaccharides and polyphenols that are abundant in plant tissues.[1][2][3]

Q2: How do residual contaminants from a CTAB extraction inhibit PCR?

A2: Several substances can be carried over from a CTAB extraction and inhibit PCR:

CTAB: As a strong detergent, residual CTAB can denature the DNA polymerase, an essential

enzyme for DNA amplification.[1] It can also bind to the DNA template, which may prevent

primer annealing.[1]

Polysaccharides: These can co-precipitate with DNA and may inhibit PCR by mimicking the

structure of nucleic acids, thereby interfering with DNA polymerase activity.[4][5][6] Acidic

polysaccharides are particularly potent inhibitors.[3][7]
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Polyphenols and Phenols: These compounds can bind to DNA and proteins, including DNA

polymerase, making the DNA inaccessible for amplification.[4][8] Phenol, if used during

purification, can also denature the polymerase.[6][9][10]

Ethanol/Isopropanol: Alcohols used for DNA precipitation can reduce the activity of Taq DNA

polymerase if not completely removed.[5]

Q3: What are the signs of PCR inhibition in my experiment?

A3: Signs of PCR inhibition include:

Reduced or no PCR product, observed as faint or absent bands on an agarose gel.[1]

Complete PCR failure across multiple samples.[1]

Inconsistent amplification results.[1]

In quantitative PCR (qPCR), an increase in the quantification cycle (Cq) value or a decrease

in amplification efficiency.[1]

Q4: How can I assess the purity of my DNA sample after CTAB extraction?

A4: Spectrophotometric analysis using an instrument like a NanoDrop is a common method to

assess DNA purity. The A260/280 and A260/230 ratios are key indicators:

A260/280 ratio: An ideal ratio for pure DNA is approximately 1.8.[1][2] A lower ratio may

suggest protein or phenol contamination.[1][11]

A260/230 ratio: For pure DNA, this ratio should ideally be between 2.0 and 2.2.[2][11] A ratio

below this range often points to contamination with polysaccharides, residual salts, or

solvents like phenol.[1][11][12]

Q5: Are there alternatives to the standard CTAB method that might be less prone to inhibition?

A5: Yes, several alternatives exist, including commercial spin-column kits and magnetic bead-

based systems.[1] These kits are often designed to yield high-purity DNA and can be faster and

more convenient, though potentially more expensive.[1] Some kits also include specialized

inhibitor removal technology.[13]
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Troubleshooting Guide
If you are experiencing PCR failure or inhibition after a CTAB DNA extraction, follow this step-

by-step guide to diagnose and resolve the issue.

Step 1: Assess DNA Purity
The first step in troubleshooting is to evaluate the purity of your DNA template using

spectrophotometry.

Procedure:

Blank the spectrophotometer with the same buffer your DNA is dissolved in.

Measure the absorbance at 230 nm, 260 nm, and 280 nm.

Calculate the A260/280 and A260/230 ratios.

Interpretation of Results:

A260/280 Ratio A260/230 Ratio
Potential
Contaminant(s)

Recommended
Action

~1.8 2.0 - 2.2 DNA is likely pure.
Proceed to Step 3 if

PCR still fails.

< 1.8 Variable
Protein, residual

phenol.[11]

Proceed to Step 2 for

DNA cleanup.

> 2.0 Variable RNA contamination.
Consider RNase

treatment.

Variable < 2.0

Polysaccharides,

salts, guanidine,

phenol.[1][11][12]

Proceed to Step 2 for

DNA cleanup.

Step 2: DNA Cleanup and Removal of Inhibitors
If your DNA purity is suboptimal, consider one of the following cleanup methods.
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Method 2A: Re-precipitation of DNA This method helps to remove residual salts and some

other contaminants.

Add 0.1 volumes of 3M sodium acetate (pH 5.2) to your DNA sample.

Add 2-2.5 volumes of cold 100% ethanol.

Incubate at -20°C for at least 30 minutes.

Centrifuge at high speed to pellet the DNA.

Wash the pellet twice with 70% ethanol.

Air-dry the pellet and resuspend in nuclease-free water or TE buffer.

Method 2B: Chloroform:Isoamyl Alcohol Extraction This is effective for removing residual CTAB

and proteins.

Add an equal volume of chloroform:isoamyl alcohol (24:1) to your DNA sample.

Vortex thoroughly and centrifuge to separate the phases.

Carefully transfer the upper aqueous phase to a new tube.

Precipitate the DNA using isopropanol or ethanol as described above.

Method 2C: Commercial DNA Cleanup Kits Several commercial kits are available that are

specifically designed to remove PCR inhibitors and purify DNA.[14][15][16] These kits often

utilize spin columns or magnetic beads.[13][14] Follow the manufacturer's protocol for the best

results.

Step 3: PCR Optimization
If your DNA appears pure or if cleanup methods do not resolve the inhibition, you can try to

optimize your PCR conditions.

Strategy 3A: Dilute the DNA Template Diluting the DNA template can reduce the concentration

of inhibitors to a level that is tolerated by the DNA polymerase.[13] Try serial dilutions of your
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template (e.g., 1:10, 1:100).

Strategy 3B: Use PCR Additives/Enhancers Certain additives can help to overcome the effects

of inhibitors.

Additive Final Concentration Mechanism of Action

Bovine Serum Albumin (BSA) 0.1 - 0.8 µg/µL[17]

Binds to inhibitors like

polyphenols and humic acids,

preventing them from

interfering with the

polymerase.[17][18][19]

Polyvinylpyrrolidone (PVP) 1% - 2%
Binds to polyphenolic

compounds.[3]

Trehalose Varies
Stabilizes DNA polymerase

and the DNA backbone.[20]

Strategy 3C: Choose an Inhibitor-Resistant DNA Polymerase Some commercially available

DNA polymerases are engineered to be more tolerant to common PCR inhibitors found in plant

extracts.[1][4][21] Consider switching to one of these robust enzymes if inhibition persists.

Data Summary Tables
Table 1: Spectrophotometric Ratios and Potential Contaminants

Ratio Ideal Range
Low Ratio (< Ideal)
Indicates

High Ratio (> Ideal)
Indicates

A260/280 ~1.8[2] Protein, Phenol[1][11] RNA Contamination

A260/230 2.0 - 2.2[1][2][11]

Polysaccharides,

Salts, Phenol,

Guanidine[1][11][12]

Issues with blanking

solution or dirty optics

Table 2: Common PCR Inhibitors from CTAB Extraction and Their Effects
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Inhibitor Source Mechanism of Inhibition

CTAB Extraction Buffer
Denatures DNA polymerase;

binds to DNA template.[1]

Polysaccharides Plant Tissue

Mimic nucleic acid structure,

interfering with polymerase.[4]

[5][6]

Polyphenols/Phenols Plant Tissue/Purification
Bind to DNA and polymerase;

denature polymerase.[4][8]

Ethanol/Isopropanol DNA Precipitation
Reduces polymerase activity.

[5]

Salts (e.g., NaCl) Extraction Buffer

Can interfere with enzyme

function if at high

concentrations.

Table 3: Concentrations of Common PCR Additives

Additive
Recommended Final
Concentration

Reference

Bovine Serum Albumin (BSA) 0.1 - 0.8 µg/µL [17]

Polyvinylpyrrolidone (PVP) 1% - 2% [3]

Experimental Protocols
Protocol 1: Standard CTAB DNA Extraction
This protocol is a general method for isolating DNA from plant tissue.

Tissue Grinding: Grind approximately 100 mg of fresh or freeze-dried plant tissue to a fine

powder in liquid nitrogen.

Lysis: Add 750 µL of pre-warmed (60°C) CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 100

mM Tris-HCl pH 8.0, 20 mM EDTA, with 0.2% β-mercaptoethanol added just before use) to

the ground tissue.[1] Vortex thoroughly.
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Incubation: Incubate the mixture at 60°C for 30-60 minutes with occasional gentle inversion.

Organic Extraction: Add an equal volume (750 µL) of Chloroform:Isoamyl Alcohol (24:1). Mix

by inversion for 5-10 minutes.

Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new

microcentrifuge tube.

DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion until

DNA precipitates. Incubate at -20°C for at least 30 minutes.

Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Washing: Discard the supernatant and wash the pellet with 1 mL of 70% cold ethanol.

Final Spin: Centrifuge at 14,000 x g for 5 minutes.

Drying and Resuspension: Carefully remove the supernatant and air-dry the pellet.

Resuspend the DNA in a suitable volume of TE buffer or nuclease-free water.

Protocol 2: Post-Extraction CTAB Removal
Use this protocol to purify DNA samples that show signs of CTAB or other organic

contamination.

Sample Preparation: To your existing DNA sample (e.g., 50 µL), add high-salt TE buffer (10

mM Tris-HCl pH 8.0, 1 mM EDTA, 1 M NaCl) to a final volume of 500 µL.

Organic Extraction: Add an equal volume (500 µL) of Chloroform:Isoamyl Alcohol (24:1).

Vortex for 30 seconds.

Phase Separation: Centrifuge at 14,000 x g for 5 minutes.

Aqueous Phase Recovery: Transfer the upper aqueous phase to a new microcentrifuge tube.
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DNA Precipitation: Add 2 volumes (1 mL) of 100% cold ethanol. Mix by inversion and

incubate at -20°C for 30 minutes.

Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C.

Washing: Discard the supernatant and wash the pellet with 1 mL of 70% cold ethanol.

Final Spin: Centrifuge at 14,000 x g for 5 minutes at 4°C.

Drying and Resuspension: Remove the supernatant, air-dry the pellet, and resuspend in a

suitable volume of low-salt TE buffer or nuclease-free water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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